molecular formula C11H11ClN2O4S B6605727 N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride CAS No. 2287318-16-3

N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride

Cat. No.: B6605727
CAS No.: 2287318-16-3
M. Wt: 302.73 g/mol
InChI Key: XBIMYXLJCRSQMR-UHFFFAOYSA-N
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Description

N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride is a complex organic compound known for its unique chemical structure and reactivity. This compound features a phthalimide moiety linked to an ethyl chain, which is further connected to a methylsulfamoyl chloride group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-methylsulfamoyl chloride in the presence of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Sulfonamides: Formed from substitution with amines.

    Sulfonate Esters: Formed from substitution with alcohols.

    Amines and Alcohols: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Mechanism of Action

The mechanism by which N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride exerts its effects involves the interaction of its functional groups with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function[4][4]. This reactivity is exploited in various chemical and biological applications to study and manipulate molecular pathways[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride is unique due to the presence of the phthalimide moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group interactions .

Properties

IUPAC Name

N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylsulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4S/c1-13(19(12,17)18)6-7-14-10(15)8-4-2-3-5-9(8)11(14)16/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIMYXLJCRSQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C(=O)C2=CC=CC=C2C1=O)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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